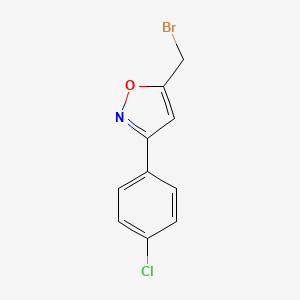

5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole

説明

Historical Context and Discovery

The historical development of this compound traces its origins to the broader evolution of isoxazole chemistry, which began with foundational work in the late 19th and early 20th centuries. The isoxazole ring system itself was first characterized as an electron-rich azole containing an oxygen atom adjacent to nitrogen, establishing the fundamental structural framework that would later accommodate various substitution patterns. The specific compound this compound emerged from systematic efforts to develop functionalized heterocycles with enhanced reactivity profiles. The incorporation of the bromomethyl functionality at the 5-position and the 4-chlorophenyl group at the 3-position represents a strategic design approach that capitalizes on the inherent reactivity of both substituents. Historical synthetic approaches to such compounds often relied on classical cyclization methods, including the reaction of hydroxylamine with appropriate precursors, which established the fundamental synthetic pathways that continue to influence modern preparative methods. The compound's designation with Chemical Abstracts Service number 5300-92-5 reflects its recognition as a distinct chemical entity worthy of systematic study and commercial development.

The evolution of synthetic methodologies for accessing this compound has paralleled broader advances in heterocyclic chemistry. Early synthetic routes typically involved multi-step sequences beginning with appropriately substituted precursors, often requiring harsh reaction conditions and yielding modest product quantities. The development of more sophisticated synthetic strategies, including 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, has provided researchers with more efficient and selective approaches to isoxazole synthesis. These methodological advances have been crucial in establishing this compound as a readily accessible synthetic intermediate. The compound's historical significance is further enhanced by its role in demonstrating key principles of heterocyclic reactivity, particularly the photochemical behavior of isoxazole rings under ultraviolet irradiation, which tends to promote ring opening through azirine intermediates.

Significance in Heterocyclic Chemistry

This compound occupies a position of particular significance within the broader landscape of heterocyclic chemistry due to its exemplification of key structural and electronic principles. The isoxazole ring system represents a five-membered aromatic heterocycle containing both nitrogen and oxygen heteroatoms, creating a unique electronic environment that influences both reactivity and stability. The specific substitution pattern observed in this compound demonstrates the versatility of the isoxazole scaffold in accommodating diverse functional groups while maintaining structural integrity. The bromomethyl substituent at the 5-position provides a reactive handle for nucleophilic substitution reactions, while the 4-chlorophenyl group at the 3-position introduces both electronic and steric effects that modulate the compound's overall reactivity profile. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular architectures.

The compound's significance extends to its role in advancing understanding of heterocyclic photochemistry, particularly the photolysis behavior characteristic of isoxazole systems. The weak nitrogen-oxygen bond inherent in the isoxazole ring renders it susceptible to photochemical ring opening under ultraviolet irradiation, leading to rearrangement products through azirine intermediates. This photochemical reactivity has been exploited in the development of photoaffinity labeling techniques and chemoproteomic studies, where the isoxazole group functions as a native photo-cross-linker. Furthermore, the compound serves as an important model system for investigating the electronic effects of substitution on heterocyclic stability and reactivity. The presence of both electron-withdrawing groups (the chlorophenyl and bromomethyl substituents) creates a complex electronic environment that influences both ground-state properties and excited-state behavior.

Overview of Isoxazole Chemistry

The chemistry of isoxazoles, as exemplified by this compound, encompasses a rich array of synthetic methodologies and reaction pathways that have established these heterocycles as fundamental building blocks in organic synthesis. Isoxazoles can be synthesized through various established routes, with the most prominent being 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes, and the cyclization of hydroxylamine with 1,3-diketones or propiolic acid derivatives. The synthesis of specific derivatives like this compound often involves strategic planning to introduce the desired substitution pattern while maintaining the integrity of the heterocyclic core. Recent methodological advances have emphasized the development of metal-free synthetic routes that offer improved sustainability and reduced environmental impact. These approaches include microwave-assisted synthesis, solid-phase synthesis techniques, and the use of heterogeneous catalysts, all of which have contributed to more efficient and scalable preparative methods.

The electronic structure of isoxazoles plays a crucial role in determining their chemical behavior and biological activity. The electron-rich nature of the isoxazole ring, combined with the presence of both nitrogen and oxygen heteroatoms, creates a unique electronic environment that can participate in various intermolecular interactions. This electronic character is particularly relevant in pharmaceutical applications, where isoxazole-containing compounds have demonstrated diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The structural features of this compound, with its combination of halogen substituents and aromatic functionality, position it as a versatile intermediate for accessing biologically active compounds. The compound's utility extends to materials science applications, where isoxazole derivatives are explored for their potential in developing advanced polymers and functional materials with specific thermal and chemical resistance properties.

Table 1: Fundamental Properties of Isoxazole Ring System

Position in Modern Chemical Research

In the contemporary landscape of chemical research, this compound represents a convergence point for multiple areas of scientific investigation, including pharmaceutical chemistry, materials science, and synthetic methodology development. The compound's structural features make it particularly valuable in pharmaceutical development, where it serves as a key intermediate in the synthesis of various therapeutic agents, especially those targeting neurological disorders. The unique isoxazole structure enhances biological activity through specific interactions with biological targets, while the bromomethyl and chlorophenyl substituents provide additional sites for molecular recognition and binding. Recent research has emphasized the development of multi-targeted therapies and personalized medicine approaches, areas where isoxazole derivatives like this compound play increasingly important roles due to their ability to modulate multiple biological pathways simultaneously.

特性

IUPAC Name |

5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXXYLQISERCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201052 | |

| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-92-5 | |

| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-bromomethyl-3-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole typically involves the bromination of 3-(4-chlorophenyl)isoxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include methyl derivatives.

科学的研究の応用

Pharmaceutical Development

Therapeutic Agents

The compound is primarily studied for its potential as an intermediate in the synthesis of novel therapeutic agents, especially in the development of anti-inflammatory and anticancer drugs. The isoxazole structure enhances biological activity, making it a valuable component in drug design targeting neurological disorders and other diseases .

Structure-Activity Relationship Studies

Research has shown that derivatives of isoxazoles, including 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole, can act as allosteric modulators for various biological targets. For instance, studies on structure-activity relationships have revealed that modifications to the isoxazole ring can significantly influence potency against specific targets like RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases .

Agricultural Chemicals

Pest Control Solutions

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its effectiveness as a pesticide supports sustainable agricultural practices by providing targeted pest control solutions .

Material Science

Advanced Materials Development

The compound is being explored for its potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique properties allow for enhanced thermal and chemical resistance, making it suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound serves as a tool for studying enzyme interactions and metabolic pathways. Understanding these interactions helps elucidate cellular processes and disease mechanisms, contributing to advancements in medical research .

Analytical Chemistry

Standard Reference Material

The compound is also employed as a standard reference material in analytical chemistry. It aids in the calibration of instruments and ensures accuracy in chemical analysis, particularly in complex mixtures where precise measurements are critical .

Case Study 1: Anticancer Activity

A study conducted on various isoxazole derivatives demonstrated that modifications to the bromomethyl and chlorophenyl groups significantly impacted their anticancer activity. The findings indicated that certain structural configurations led to enhanced inhibition of cancer cell proliferation, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Agrochemical Formulation

Research involving the application of this compound in agrochemical formulations revealed its effectiveness against specific pests while minimizing environmental impact. The study emphasized the compound's role in developing safer pest control alternatives compared to traditional chemicals .

作用機序

The mechanism of action of 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain targets. The overall effect is determined by the nature of the molecular interactions and the pathways involved.

類似化合物との比較

Similar Compounds

- 5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole

- 5-(Bromomethyl)-3-(4-fluorophenyl)isoxazole

- 5-(Bromomethyl)-3-(4-methylphenyl)isoxazole

Uniqueness

5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole is unique due to the presence of both bromomethyl and chlorophenyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and applications in various fields of research.

生物活性

5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structure can be represented as follows:

- Chemical Formula : CHBrClN

- CAS Number : 5300-92-5

Mode of Action

This compound acts primarily as an agonist for orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This interaction suggests potential applications in sleep disorders and obesity management.

Biochemical Pathways

The compound significantly influences the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Its inhibition of this pathway has been linked to enhanced anticancer activities, particularly through the blockade of Abl kinase activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. The compound's cytotoxic effects are mediated through the modulation of key regulatory proteins involved in apoptosis:

- Bcl-2 : Decreased expression

- Bax : No significant effect

- p21 : Increased expression

These changes suggest that the compound may promote apoptosis and induce cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Isoxazole derivatives have demonstrated antimicrobial properties. Modifications to the bromomethyl group in this compound could enhance its efficacy against bacterial and fungal strains. Studies indicate that derivatives of this compound can act as effective antimicrobial agents, warranting further exploration into their pharmacological profiles.

Cytotoxicity Studies

In a study assessing the cytotoxic effects of various isoxazole derivatives on HL-60 cells, this compound showed an IC value within the range of 86-755 μM. Notably, derivatives with specific substitutions exhibited enhanced cytotoxicity, indicating that structural modifications can significantly impact biological activity .

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| This compound | 86 - 755 | Induces apoptosis via Bcl-2 modulation |

| Isoxazole Derivative A | 50 | Inhibits cell proliferation |

| Isoxazole Derivative B | 200 | Promotes cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The binding affinity and interaction patterns suggest that this compound can effectively inhibit specific enzymes involved in disease pathways, including those related to cancer progression and inflammation .

Q & A

Basic: What synthetic methods are effective for preparing 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole, and how can purity be optimized?

Methodological Answer:

A viable approach involves adapting the chloromethylation procedure from . Replace N-chlorosuccinimide (NCS) with N-bromosuccinimide (NBS) to introduce the bromomethyl group. Key steps:

React 3-(4-chlorophenyl)isoxazole (2 mmol) with NBS (2 mmol) in dichloromethane (5 mL) and DMF (1 mL) under magnetic stirring at room temperature for 4–5 hours.

Extract the product with ethyl acetate and wash with saturated NaCl solution.

Dry the organic layer with anhydrous MgSO₄, evaporate under reduced pressure, and purify via hot ethanol crystallization (yield ~65% for analogous compounds) .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC.

- Use recrystallization or column chromatography to enhance purity.

Advanced: How does the bromomethyl group at position 5 influence the compound’s inhibitory activity against glutathione-dependent enzymes compared to chloro or methyl substituents?

Methodological Answer:

Structural analogs in and reveal that substituent position and electronegativity critically modulate enzyme inhibition:

- GR Inhibition : 3-(4-Chlorophenyl)isoxazole (IC₅₀ = 0.059 μM) outperforms 5-substituted derivatives due to optimal steric alignment with GR’s active site. Bromine’s larger atomic radius in 5-(bromomethyl) may hinder binding .

- GST Inhibition : Bromine’s electron-withdrawing effect enhances GST inhibition (e.g., 3-(4-bromophenyl)isoxazole IC₅₀ = 0.099 μM vs. 3-(4-chlorophenyl) IC₅₀ = 0.126 μM). The bromomethyl group could act as a reactive handle for covalent enzyme interactions .

Table 1: Inhibitory Activity of Isoxazole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| 3-(4-Chlorophenyl)isoxazole | GR | 0.059 | Uncompetitive/Noncompetitive* |

| 3-(4-Bromophenyl)isoxazole | GST | 0.099 | Competitive |

| 5-(4-Chlorophenyl)isoxazole | GR | 0.107 | Not reported |

*Discrepancy in inhibition type between studies (see FAQ 4) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution pattern via ¹H/¹³C NMR (e.g., bromomethyl proton signals at δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : Exact mass analysis (C₁₀H₈BrClNO) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration (as in for related isoxazoles) .

Advanced: How should researchers resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. noncompetitive) for similar isoxazole derivatives?

Methodological Answer:

Discrepancies (e.g., vs. 7) may arise from:

Enzyme Source : Human erythrocyte GR vs. recombinant isoforms.

Assay Conditions : Variations in pH, substrate concentration, or pre-incubation time.

Resolution Steps:

- Reproduce assays using standardized protocols (e.g., fixed substrate/enzyme ratios).

- Perform kinetic studies (Lineweaver-Burk plots) to distinguish inhibition types .

Advanced: What computational strategies predict the binding mode of this compound with GST/GR?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., bromomethyl’s electrophilic character) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with GST’s hydrophobic pocket or GR’s NADPH-binding domain.

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) .

Basic: What safety and handling protocols are essential for this compound?

Methodological Answer:

- Toxicity Screening : Perform Ames tests for mutagenicity and cell viability assays (e.g., HepG2 cells).

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of brominated compounds.

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with halogens (F, I) or electron-donating groups (e.g., -OCH₃) at position 4 of the phenyl ring.

- Bioisosteric Replacement : Replace bromomethyl with -CF₃ or -SO₂CH₃ to modulate reactivity and solubility.

- Fragment-Based Design : Combine pharmacophores from top inhibitors (e.g., 3-bromophenyl + 5-methyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。